molecular formula C18H21ClN2O5S B300461 N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B300461
M. Wt: 412.9 g/mol
InChI Key: UKAJUPMRZPYVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and industry. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to exhibit various biochemical and physiological effects. Research has demonstrated that this compound can reduce inflammation and pain by inhibiting COX-2. Additionally, it has been shown to exhibit anticonvulsant properties by modulating the activity of ion channels in the brain.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied, making it a useful tool for researchers studying inflammation, pain, and epilepsy. However, one of the limitations of this compound is that it exhibits low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including epilepsy, chronic pain, and inflammation. Additionally, further research is needed to understand the exact mechanism of action of this compound and to identify any potential side effects or limitations for its use in lab experiments. Finally, research could be conducted to investigate the potential applications of this compound in other areas, such as agriculture and industry.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the reaction between 4-chloro-2-methylaniline and 3,4-dimethoxy(methylsulfonyl)aniline in the presence of acetic anhydride and acetic acid as a catalyst. The reaction results in the formation of the intermediate N-(4-chloro-2-methylphenyl)-3,4-dimethoxy(methylsulfonyl)aniline, which is then reacted with chloroacetyl chloride to form the final product.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound exhibits anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including epilepsy, chronic pain, and inflammation.

properties

Product Name

N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Molecular Formula

C18H21ClN2O5S

Molecular Weight

412.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O5S/c1-12-9-13(19)5-7-15(12)20-18(22)11-21(27(4,23)24)14-6-8-16(25-2)17(10-14)26-3/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

UKAJUPMRZPYVEP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Origin of Product

United States

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